REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]=[C:11]=[O:12].[CH3:13][C:14]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[C:15]=1[NH2:16].NC1C=CC=CC=1>>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[NH:10][C:11]([NH:16][C:15]1[C:17]([CH3:22])=[CH:18][C:19]([CH3:21])=[CH:20][C:14]=1[CH3:13])=[O:12]
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)N=C=O
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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giving a brown solution
|
Type
|
CUSTOM
|
Details
|
to form about 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
This material was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (crop 1)
|
Type
|
CUSTOM
|
Details
|
The CHCl3 reaction filtrate (
|
Type
|
ADDITION
|
Details
|
also containing
|
Type
|
WASH
|
Details
|
rinse hexanes)
|
Type
|
CUSTOM
|
Details
|
to produce additional white precipitate overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated somewhat
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator and insolubles
|
Type
|
FILTRATION
|
Details
|
were similarly collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with hexanes until a pinkish impurity
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
dried (crop 2)
|
Type
|
CUSTOM
|
Details
|
Three additional crops of material were collected in this fashion
|
Type
|
CUSTOM
|
Details
|
Crop 3 was collected by removal of volatiles from the filtrate of crop 2
|
Type
|
CUSTOM
|
Details
|
crushing the resultant solid
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
collecting insolubles
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinsing them with hexanes
|
Type
|
CUSTOM
|
Details
|
Crop 4 was collected by removal of volatiles from the filtrate of crop 3
|
Type
|
CUSTOM
|
Details
|
collecting insolubles
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinsing them with petroleum ether
|
Type
|
CUSTOM
|
Details
|
Crop 5 was collected identically by treatment of the filtrate from Crop 4
|
Type
|
WASH
|
Details
|
rinse volumes of petroleum ether
|
Type
|
CUSTOM
|
Details
|
onset (extrapolated) 236° C., max
|
Type
|
CUSTOM
|
Details
|
240° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)NC(=O)NC1=C(C=C(C=C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |